molecular formula C17H18Cl2N4O B4682395 N-(3,4-dichlorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

N-(3,4-dichlorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4682395
M. Wt: 365.3 g/mol
InChI Key: AWVQWJVEJKHYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, commonly known as DPCPX, is a chemical compound that belongs to the class of adenosine receptor antagonists. It is a highly selective and potent antagonist of the A1 adenosine receptor subtype. This compound has gained significant attention in scientific research due to its potential application in the treatment of various diseases.

Mechanism of Action

DPCPX acts as an antagonist of the A1 adenosine receptor subtype. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body. They play a crucial role in various physiological processes, including sleep, pain perception, and cardiovascular function. The A1 adenosine receptor subtype is predominantly expressed in the heart and brain. By blocking the A1 receptor, DPCPX prevents the binding of adenosine to the receptor, which results in the inhibition of downstream signaling pathways.
Biochemical and physiological effects:
DPCPX has been shown to have various biochemical and physiological effects. It has been found to reduce infarct size in animal models of myocardial ischemia-reperfusion injury. In addition, DPCPX has been shown to improve cardiac function and reduce arrhythmias in animal models of heart failure. Furthermore, DPCPX has been found to have a neuroprotective effect by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPCPX in lab experiments is its high selectivity and potency for the A1 adenosine receptor subtype. This allows for more precise and specific targeting of the receptor. However, one of the limitations of using DPCPX is its potential off-target effects. It is important to carefully control for these effects in order to accurately interpret the results of experiments.

Future Directions

There are several future directions for the research on DPCPX. One area of interest is the potential application of DPCPX in the treatment of cancer. Further studies are needed to determine the mechanisms underlying the anti-cancer effects of DPCPX and to evaluate its efficacy in clinical trials. Another area of interest is the development of new compounds that target the A1 adenosine receptor subtype with even greater selectivity and potency. These compounds could have significant therapeutic potential in the treatment of various diseases. Finally, there is a need for further studies to determine the long-term safety and potential side effects of DPCPX in humans.

Scientific Research Applications

DPCPX has been extensively studied for its potential application in the treatment of various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. It has been shown to have a protective effect on the heart by reducing ischemia-reperfusion injury. In addition, DPCPX has been found to have a neuroprotective effect by reducing neuronal damage in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, DPCPX has been shown to inhibit the growth of cancer cells by inducing apoptosis.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O/c18-15-4-3-14(10-16(15)19)21-17(24)23-8-6-22(7-9-23)12-13-2-1-5-20-11-13/h1-5,10-11H,6-9,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVQWJVEJKHYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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